Cas no 1376003-73-4 (N-{2-hydroxy-2-[4-(propan-2-yloxy)phenyl]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide)
![N-{2-hydroxy-2-[4-(propan-2-yloxy)phenyl]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide structure](https://ja.kuujia.com/scimg/cas/1376003-73-4x500.png)
N-{2-hydroxy-2-[4-(propan-2-yloxy)phenyl]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-[2-hydroxy-2-(4-propan-2-yloxyphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide
- EN300-26622773
- Z1218664835
- AKOS033170687
- 1376003-73-4
- N-{2-hydroxy-2-[4-(propan-2-yloxy)phenyl]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
-
- インチ: 1S/C20H28N2O3/c1-4-11-22-12-9-17(10-13-22)20(24)21-14-19(23)16-5-7-18(8-6-16)25-15(2)3/h1,5-8,15,17,19,23H,9-14H2,2-3H3,(H,21,24)
- InChIKey: MWOLBCIIEVZKGO-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CCN(CC#C)CC1)NCC(C1C=CC(=CC=1)OC(C)C)O
計算された属性
- せいみつぶんしりょう: 344.20999276g/mol
- どういたいしつりょう: 344.20999276g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 7
- 複雑さ: 455
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 61.8Ų
N-{2-hydroxy-2-[4-(propan-2-yloxy)phenyl]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26622773-0.05g |
N-{2-hydroxy-2-[4-(propan-2-yloxy)phenyl]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide |
1376003-73-4 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-{2-hydroxy-2-[4-(propan-2-yloxy)phenyl]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide 関連文献
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
N-{2-hydroxy-2-[4-(propan-2-yloxy)phenyl]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamideに関する追加情報
Introduction to N-{2-hydroxy-2-[4-(propan-2-yloxy)phenyl]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide (CAS No. 1376003-73-4)
N-{2-hydroxy-2-[4-(propan-2-yloxy)phenyl]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by its CAS number 1376003-73-4, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study in medicinal chemistry and drug development.
The molecular structure of this compound features a piperidine core, which is a six-membered heterocyclic amine, linked to various functional groups that contribute to its biological activity. Specifically, the presence of a propargyl group (prop-2-yn-1-yl) at the 1-position and an amide moiety at the 4-position of the piperidine ring introduces specific chemical reactivity and potential interactions with biological targets. Additionally, the hydroxyl group and the isopropoxy-substituted phenyl ring further enhance the compound's complexity and its potential for selective binding to biological receptors.
In recent years, there has been a growing interest in developing novel therapeutic agents that target specific biological pathways. The compound N-{2-hydroxy-2-[4-(propan-2-yloxy)phenyl]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been studied for its potential role in modulating various pharmacological targets, including enzymes and receptors involved in inflammatory responses, neurodegenerative diseases, and cancer. Its unique structural features make it a valuable scaffold for designing molecules with enhanced binding affinity and selectivity.
One of the most compelling aspects of this compound is its ability to interact with biological targets through multiple mechanisms. The hydroxyl group can engage in hydrogen bonding interactions, while the propargyl group can participate in Michael addition reactions or undergo metal-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings. These reactivity patterns allow for further derivatization and optimization of the compound's pharmacological properties.
Recent studies have highlighted the potential of this compound as an inhibitor of enzymes involved in inflammation and pain signaling. For instance, preliminary in vitro studies have demonstrated that derivatives of N-{2-hydroxy-2-[4-(propan-2-yloxy)phenyl]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins that mediate pain and inflammation. This suggests that this compound may have therapeutic potential in conditions such as arthritis or inflammatory bowel disease.
Moreover, the isopropoxy-substituted phenyl ring in the molecule can influence its pharmacokinetic properties, including solubility, permeability, and metabolic stability. These factors are crucial for determining the compound's bioavailability and efficacy in vivo. By optimizing these structural features, researchers can develop more effective drug candidates that exhibit improved pharmacological profiles.
The synthesis of N-{2-hydroxy-2-[4-(propan-2-yloxy)phenyl]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the propargyl group at the 1-position of the piperidine ring typically involves a Sonogashira coupling reaction between a halogenated piperidine derivative and terminal alkynes under palladium catalysis. Subsequent functionalization at the 4-position via amide bond formation further modifies the molecule's structure.
In conclusion, N-{2-hydroxy-2-[4-(propan-2-yloxy)phenyl]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide (CAS No. 1376003-73-4) is a structurally complex organic compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for developing novel therapeutic agents targeting various biological pathways. Ongoing studies continue to explore its pharmacological properties and mechanisms of action, paving the way for new treatments in areas such as inflammation, pain management, and neurodegenerative diseases.
1376003-73-4 (N-{2-hydroxy-2-[4-(propan-2-yloxy)phenyl]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide) 関連製品
- 134071-63-9(tert-Butyl-d9-amine Hydrobromide)
- 1697791-71-1(Piperidine-4-carboxylic acid (3-chloro-pyridin-2-yl)-amide)
- 165454-06-8(Cbz-NH-PEG2-CH2COOH)
- 2185317-46-6(2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine)
- 2171652-28-9(3-amino(cyclobutyl)methyl-8-methyl-8-azabicyclo3.2.1octan-3-ol)
- 2171252-08-5((3R)-3-(1-ethyl-1H-imidazol-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 1806751-44-9(Ethyl 3-(fluoromethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-2-acetate)
- 1249998-02-4(N-(2-phenylethyl)cyclobutanamine)
- 2248381-59-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(azetidine-1-sulfonyl)-2-chlorobenzoate)
- 2229294-63-5(1,1,1-trifluoro-3-(4-fluoropyridin-2-yl)propan-2-one)



